(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
Description
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic secondary amine hydrochloride salt featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with an ethynyl substituent at the 6-position. The ethynyl group enhances its utility in click chemistry and cross-coupling reactions for further derivatization .
Properties
Molecular Formula |
C7H10ClN |
|---|---|
Molecular Weight |
143.61 g/mol |
IUPAC Name |
(1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-5-6-3-8-4-7(5)6;/h1,5-8H,3-4H2;1H/t5?,6-,7+; |
InChI Key |
GCKYDXZKJXIYBA-FXFNDYDPSA-N |
Isomeric SMILES |
C#CC1[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
C#CC1C2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the ethynyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Ethynylation: Introduction of the ethynyl group using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to other functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction of the bicyclic core or the ethynyl group to form different derivatives.
Substitution: Substitution reactions at the nitrogen atom or other positions in the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different bicyclic derivatives.
Scientific Research Applications
The search results provide information on related compounds, but not specifically on the applications of "(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride." However, some results offer insights into similar compounds that can help infer potential applications.
Chemical Information
- (1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane: This compound, with CAS# 2306252-60-6, has a molecular formula of C7H8O and a molecular weight of 108.14. It is available with a purity of 97% .
- This compound: This related compound has the CAS number 2427583-96-6, a molecular weight of 143.61, and a molecular formula of C7H10ClN .
- tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: This derivative has been explored as a lead compound for drug discovery in areas like cancer, inflammation, and neurological disorders. It has a molecular weight of 269.35 g/mol and a melting point of 99-101°C.
Potential Applications (Inferred from Similar Compounds)
Given that the target compound is an azabicyclo[3.1.0]hexane derivative with an ethynyl group, its applications may be similar to those of related compounds:
-
Drug Discovery:
- The tert-butyl derivative of a similar compound has been used as a lead compound in drug discovery for various therapeutic areas, including cancer, inflammation, and neurological disorders. This suggests that the target compound could also be explored for similar applications.
- Building Blocks for Synthesis:
-
Research in Carcinogenicity:
- While not directly related to the target compound, research on heterocyclic amines (HCAs) indicates the importance of understanding the impact of diet and supplements on the formation of carcinogenic compounds . The compound could potentially be used in studies related to the formation or detection of HCAs.
-
Ligand Design:
- The unique structure of the compound could make it valuable in ligand design for various metal-catalyzed reactions or in the development of novel catalysts.
Safety and Handling
Although specific safety data for "this compound" are not available in the search results, general precautions for handling similar organic compounds should be followed:
- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- Avoid contact with skin and eyes.
- Store in a cool, dry place, away from incompatible materials.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Modifications on the Nitrogen Atom
Biological Activity
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a compound belonging to the class of 3-azabicyclo compounds, which have garnered attention for their potential therapeutic applications, particularly as opioid receptor ligands and in the treatment of obesity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H10ClN
- Molecular Weight : 143.61 g/mol
- CAS Number : 2427583-96-6
- Structure : The compound features a bicyclic structure that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its action as a ligand at the μ-opioid receptor. Research indicates that modifications to its structure can enhance binding affinity and selectivity toward this receptor over δ and κ subtypes, making it a candidate for treating conditions such as pruritus in veterinary medicine .
Structure-Activity Relationships (SAR)
A study on 3-azabicyclo[3.1.0]hexane compounds highlighted that certain structural modifications lead to compounds with picomolar binding affinities for μ-opioid receptors. The introduction of ethynyl groups has been shown to significantly increase potency while maintaining selectivity .
Table 1: SAR Overview of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | μ-Receptor Affinity (pM) | Selectivity Ratio (μ/δ) | Notes |
|---|---|---|---|
| Parent Compound | 1000 | 10 | Baseline for modifications |
| Ethynyl Derivative | 10 | >100 | Significant increase in potency |
| Methyl Substituted | 50 | 20 | Moderate increase |
Case Study: Antiobesity Effects
A notable study investigated the effects of a related compound, DOV 21947, which shares structural similarities with this compound. This compound was found to inhibit the uptake of norepinephrine, serotonin, and dopamine in rodent models, leading to significant reductions in body weight and adipose tissue mass .
Key Findings from DOV 21947 Study:
- Weight Loss : Treated rats showed a reduction in body weight compared to controls.
- Adipose Tissue Reduction : Specific loss in retroperitoneal and mesenteric fat depots.
- Safety Profile : No significant adverse effects on motor activity or cardiovascular parameters were observed.
Q & A
Q. What are the recommended synthetic routes for (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via stereoselective cyclopropanation and functionalization of bicyclic intermediates. Key steps include:
- Cyclopropanation : Use Simmons-Smith reactions (e.g., Zn/Cu with diiodomethane) to form the bicyclic core .
- Ethynylation : Introduce the ethynyl group via Sonogashira coupling or alkyne addition under Pd/Cu catalysis, ensuring stereochemical control .
- Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol, followed by lyophilization for purification .
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, DCM, 0°C | 65–75 | |
| Ethynylation | Pd(PPh₃)₄, CuI, THF, 60°C | 50–60 | |
| Hydrochloride Salt | HCl (g), EtOH, RT | 90–95 |
Q. Which analytical techniques are critical for characterizing purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bicyclic structure and ethynyl group placement (δ ~2.5–3.0 ppm for cyclopropane protons; δ ~70–90 ppm for sp-hybridized carbons) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) and ESI-MS for purity (>98%) and molecular ion confirmation (m/z = 183.6 for [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
Q. How should researchers handle stability and storage to prevent degradation?
- Methodological Answer :
- Storage : Store as a lyophilized solid at –20°C under argon to avoid hygroscopicity and oxidation. Solutions in anhydrous DMSO (10 mM) remain stable for ≤1 month at –80°C .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect hydrolysis products .
Advanced Research Questions
Q. How do enantiomeric impurities impact biological activity, and how can they be minimized?
- Methodological Answer :
- Enantiomer Analysis : Chiral HPLC (Chiralpak AD-H column, n-hexane/i-PrOH 90:10) quantifies enantiomeric excess (>99% ee required for receptor-binding studies) .
- Biological Impact : Even 1% impurity of (1S,5R,6S)-enantiomer reduced binding affinity by 50% in μ-opioid receptor assays .
- Mitigation : Optimize asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) during cyclopropanation .
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Ethynyl Group Reactivity : The sp-hybridized carbon undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies (UV-Vis monitoring) show second-order dependence on azide concentration .
- Bicyclic Ring Stability : DFT calculations (B3LYP/6-31G*) predict ring strain (≈25 kcal/mol) that facilitates ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .
Q. How can contradictory data in receptor-binding assays be resolved?
- Methodological Answer :
- Experimental Design : Use randomized block designs (split-plot for dose/time variables) with ≥4 replicates to account for batch variability .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests. For IC₅₀ discrepancies (>2-fold), validate via orthogonal methods (e.g., SPR vs. radioligand assays) .
- Case Study : Contradictory μ-opioid Ki values (5 nM vs. 20 nM) were resolved by controlling pH (7.4 vs. 6.5 altered protonation states) .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
